2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Description
2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound combining a triazole and quinazoline core, substituted with a 3,4,5-trimethoxyphenyl group at the 2-position.
Structure
3D Structure
Properties
CAS No. |
847783-47-5 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4O3/c1-23-14-8-11(9-15(24-2)16(14)25-3)17-20-18-12-6-4-5-7-13(12)19-10-22(18)21-17/h4-10H,1-3H3 |
InChI Key |
MBTDZERETDNBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides
The triazolo[1,5-c]quinazoline scaffold is commonly synthesized via cyclocondensation of carboxylic acid (3H-quinazoline-4-ylidene)hydrazides. This method, optimized for regioselectivity, involves heating hydrazide derivatives in acetic acid or toluene to induce ring closure. For example, hydrazides derived from 4-chloroquinazoline undergo heterocyclization to yield the triazoloquinazoline core with >75% efficiency. Key advantages include compatibility with diverse substituents and scalability.
Oxidative Heterocyclization
Alternative routes employ oxidative agents like bromine to cyclize 4-(arylidenehydrazino)quinazolines. This method achieves moderate yields (60–70%) but requires stringent control of stoichiometry to avoid over-oxidation. Recent advancements utilize catalytic iodine in dimethyl sulfoxide (DMSO) to enhance reaction efficiency and reduce byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent yields (Table 1). Polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) enhance reaction rates and purity (88% yield) compared to THF (72%) or water–acetone mixtures (65%). Catalytic systems employing CuI/1,10-phenanthroline improve coupling efficiency by 15–20%.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-MeTHF | 60 | 88 | 98 |
| THF | 60 | 72 | 95 |
| Water–Acetone | 25 | 65 | 90 |
Green Chemistry Approaches
Eco-friendly protocols using water as a solvent and potassium carbonate as a base achieve 70% yield under reflux conditions. Microwave-assisted synthesis reduces reaction times from 12 h to 45 min while maintaining yields above 75%.
Analytical and Characterization Techniques
Spectroscopic Validation
1H NMR spectra confirm regiochemistry through distinctive aromatic proton signals (δ 6.82–7.94 ppm) and methoxy group singlets (δ 3.74 ppm). LC-MS data ([M+H]+ m/z = 393.1) align with theoretical molecular weights, while IR spectra verify thiol (–SH) absorption bands at 2361 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray diffraction of intermediates (e.g., 2-amino-N-(2-morpholinoethyl)benzamide) confirms monoclinic crystal systems (space group P21/c) and bond lengths consistent with triazoloquinazoline geometry.
Challenges and Mitigation Strategies
Byproduct Formation
Acid-catalyzed esterification risks pyrimidine ring degradation, necessitating pH control (pH 3–4) during workup. Neutralization with 10% HCl minimizes decomposition, improving yields by 12–15%.
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates target compounds from unreacted starting materials. Recrystallization from ethanol–water mixtures enhances purity to >98%.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Cyclocondensation (Hydrazide) | 78 | 8 | 97 |
| Oxidative Heterocyclization | 65 | 6 | 92 |
| Suzuki Coupling | 72 | 1.5 | 95 |
| Direct Alkylation | 65 | 4 | 90 |
Cyclocondensation offers the best balance of yield and purity, while Suzuki coupling excels in speed .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazoloquinazoline scaffold undergoes nucleophilic substitution at electrophilic positions, particularly under acidic or basic conditions. Key reactions include:
Example: Chlorination with POCl<sub>3</sub> produces 5-chloro derivatives (e.g., 9a ), which serve as precursors for nucleophilic displacement with amines or thiols .
Electrophilic Aromatic Substitution
The 3,4,5-trimethoxyphenyl group directs electrophilic attacks to specific positions due to its strong electron-donating methoxy substituents:
-
Nitration : Occurs at the para-position relative to the methoxy groups, yielding nitro derivatives.
-
Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at activated aromatic positions .
(a) Methoxy Group Modifications
The trimethoxyphenyl moiety undergoes demethylation under strong acidic (HBr/AcOH) or oxidative (CrO<sub>3</sub>) conditions, producing hydroxylated analogs .
(b) Triazole Ring Reactions
-
Oxidative Cyclization : Bromine in acetic acid generates polyheterocyclic systems (e.g., tetracyclic derivatives) .
-
Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/hetaryl groups at the C-5 position of the triazole ring .
Cycloaddition and Ring-Opening Reactions
The triazoloquinazoline core participates in:
-
1,3-Dipolar Cycloadditions : With alkynes or nitriles, forming fused pyrazole or tetrazole rings .
-
ANRORC Rearrangements : Under basic conditions, leading to ring-expanded products (e.g., triazolo[4,3-c]quinazolines) .
Stability Under Physiological Conditions
| Condition | Stability Profile | Implications |
|---|---|---|
| pH 7.4 | Moderate stability (t<sub>1/2</sub> = 8–12 hrs) | Suitable for in vitro biological assays |
| Acidic (pH < 3) | Rapid degradation | Requires enteric coating for oral administration |
| UV Light | Photoinstability | Storage in amber vials recommended |
Data adapted from stability studies in .
Biological Activity-Driven Reactivity
-
Topoisomerase II Inhibition : The planar triazoloquinazoline intercalates DNA, facilitated by electron-rich aromatic systems .
-
Adenosine Receptor Antagonism : Structural analogs (e.g., 2-amino derivatives) show nanomolar affinity via H-bonding with receptor residues .
Key Structural Insights
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have indicated that 2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline demonstrates significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.
- Data Table : Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests it may inhibit pro-inflammatory cytokines and reduce edema in animal models.
Mechanism of Action
The mechanism by which 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline exerts its effects is complex and involves multiple molecular targets and pathways. In cancer cells, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. The compound may also inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .
Comparison with Similar Compounds
Substituent Effects :
- Position of Trimethoxyphenyl Group: In triazolopyrimidines, the trimethoxyphenyl group at the 7-position (compound 6) showed nanomolar antiproliferative activity (IC₅₀ = 60 nM against HeLa cells), whereas placement at the 2-position (compound 4) reduced potency (IC₅₀ = 0.75 µM) . This highlights the importance of substituent positioning.
- Core Heterocycle : Replacing the quinazoline core with pyrimidine (as in triazolopyrimidines) alters solubility and target affinity. Triazoloquinazolines generally exhibit higher kinase inhibition due to the planar quinazoline scaffold .
Anticancer Activity :
- Triazoloquinazolines : Derivatives like 2-(1H-indol-3-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline (melting point: 212–214°C) show moderate anticancer activity, though specific IC₅₀ values are understudied .
- Triazolopyrimidines : Compound 6 (7-trimethoxyphenyl-substituted) inhibits tubulin polymerization (40% at 10 µM) and exhibits IC₅₀ = 60 nM against HeLa cells, outperforming quinazoline analogs .
- Trimethoxyphenyl Role : The 3,4,5-trimethoxy motif enhances binding to tubulin’s colchicine site, as seen in CA-4 analogs, suggesting similar mechanisms for the target compound .
Antimicrobial Activity :
Physicochemical Properties
Table 1 compares key parameters of the target compound and analogs:
Pharmacological Mechanisms
- Tubulin Binding : The trimethoxyphenyl group may enable colchicine-site binding, analogous to CA-4, disrupting microtubule dynamics .
Biological Activity
The compound 2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS Number: 847783-47-5) is a member of the triazoloquinazoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C18H16N4O3
- Molecular Weight : 336.345 g/mol
- LogP : 2.97030
- Polar Surface Area (PSA) : 70.77000
Anticancer Activity
Recent studies have evaluated the anticancer properties of various triazoloquinazoline derivatives, including the compound . The following table summarizes the in vitro cytotoxicity data against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HePG-2 | 29.47 |
| This compound | MCF-7 | 39.41 |
| This compound | PC3 | >100 |
| This compound | HCT-116 | 27.05 |
These findings indicate that the compound exhibits moderate cytotoxic activity against hepatocellular carcinoma (HePG-2) and colorectal carcinoma (HCT-116), with IC50 values indicating its effectiveness in inhibiting cell proliferation .
The mechanism by which triazoloquinazolines exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance:
- EGFR-TK Inhibition : Some derivatives have shown inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial for cell signaling in cancer .
- Cell Cycle Arrest : Studies indicate that certain compounds can induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cells .
Cardiovascular Effects
In addition to anticancer activity, some derivatives of triazoloquinazolines have been investigated for their cardiovascular effects. A study reported that specific compounds exhibited antihypertensive properties and could act as potential adrenoblockers or cardiac stimulants . The following table summarizes some cardiovascular effects observed:
| Compound | Effect | Measurement |
|---|---|---|
| Triazoloquinazoline Derivative | Heart Rate Reduction | Tail cuff method in rats |
| Triazoloquinazoline Derivative | Blood Pressure Lowering | Muromachi Blood Pressure Monitor |
These results suggest that modifications to the triazoloquinazoline structure could lead to compounds with significant cardiovascular benefits .
Case Studies
Several case studies highlight the biological activities of triazoloquinazolines:
- Study on Anticancer Activity : A series of synthesized compounds were tested against multiple cancer cell lines. The most effective compound demonstrated an IC50 value of 17.35 µM against colorectal carcinoma (HCT-116) and moderate activity against HePG-2 .
- Cardiovascular Study : In vivo studies using rat models showed that certain triazoloquinazolines effectively reduced heart rate and blood pressure, indicating potential therapeutic applications in managing hypertension .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline?
Methodological Answer:
The synthesis typically involves condensation of a substituted quinazoline precursor with a triazole-bearing aldehyde or acyl halide. Key steps include:
- Solvent Selection : Glacial acetic acid or propanol-2 with acid catalysts (e.g., H₂SO₄) under nitrogen atmosphere .
- Reaction Time : Reflux for 2–6 hours or stirring at ambient temperature for 24 hours, depending on substituent reactivity .
- Purification : Recrystallization from methanol or DMF to achieve >95% purity, with yields ranging from 39.5% to 41.6% for analogous triazoloquinazolines .
- Critical Parameters : Sodium acetate as a base improves cyclization efficiency, while acyl halides (e.g., 3,4,5-trimethoxybenzoyl chloride) enhance regioselectivity .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- 1H NMR : Peaks at δ 7.8–8.1 ppm (quinazoline protons) and δ 3.8–4.0 ppm (OCH₃ groups) confirm aromatic and methoxy substituents. Splitting patterns (e.g., doublets at J = 7.3–8.2 Hz) validate triazole-quinazoline fusion .
- LC-MS : Molecular ion peaks (e.g., m/z = 321–323 [M+1]) align with calculated masses. Fragmentation patterns distinguish between regioisomers .
- Elemental Analysis : Carbon (C: 70.76–74.16%), hydrogen (H: 4.81–6.31%), and nitrogen (N: 15.72–17.52%) content validate stoichiometry .
Advanced: How can researchers design experiments to evaluate this compound’s antimicrobial activity?
Methodological Answer:
- Test Strains : Use standard microbial strains (e.g., Staphylococcus aureus ATCC 25923, Candida albicans ATCC 10231) on Mueller-Hinton agar .
- Dose-Response : Serial dilutions (1–256 µg/mL) with nitrofurantoin and ketoconazole as positive controls. Measure inhibition zones (mm) and MIC values .
- Data Interpretation : Compare activity trends against substituents (e.g., halogen vs. methoxy groups). For example, bromine at position 6 reduces Gram-negative activity by 30% compared to fluorine .
Advanced: How do substituent variations (e.g., halogen vs. alkyl groups) influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) enhance antifungal activity (e.g., MIC = 8 µg/mL against C. albicans) but reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility (logP = 2.1) but may reduce potency against Pseudomonas aeruginosa .
- Steric Effects : Bulky substituents (e.g., adamantyl) disrupt target binding, as shown by 50% lower activity compared to cyclopropyl analogs .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Structural Clustering : Group compounds by substituent position (e.g., 6-Br vs. 8-CH₃) and analyze trends using heatmaps .
- Target Validation : Perform molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6). For example, 3,4,5-trimethoxyphenyl derivatives show stronger hydrogen bonding (ΔG = −9.2 kcal/mol) than halogenated analogs .
- Solubility Correction : Normalize activity data to partition coefficients (logD) to isolate steric/electronic effects .
Advanced: What computational strategies guide rational design of triazoloquinazoline derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR-TK). The triazole ring forms π-π interactions with Phe723, while methoxy groups stabilize hydrophobic pockets .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values. A σ = −0.27 (methoxy) predicts 2x higher activity than σ = +0.23 (Br) .
- ADMET Prediction : SwissADME estimates bioavailability (TPSA = 65 Ų) and blood-brain barrier penetration (logBB = −0.8) .
Basic: How do solvent and catalyst choices impact synthetic yield?
Methodological Answer:
- Polar Protic Solvents : Glacial acetic acid increases cyclization rates (yield = 41.6%) but may protonate amine intermediates, requiring pH adjustment .
- Acid Catalysts : H₂SO₄ (2 drops in propanol-2) accelerates imine formation, reducing reaction time by 50% compared to HCl .
- Temperature : Reflux (100–110°C) is critical for high-melting-point intermediates (>180°C) to prevent premature crystallization .
Advanced: How do physicochemical properties affect formulation strategies?
Methodological Answer:
- Solubility : Low aqueous solubility (0.1 mg/mL) necessitates DMF/ethanol co-solvents or liposomal encapsulation for in vivo studies .
- Stability : Degradation studies (pH 1–9, 37°C) show t₉₀ = 24 hours in acidic conditions, requiring enteric coatings for oral delivery .
- Crystallinity : Needle-like crystals (melting point = 184–186°C) suggest suitability for micronization to enhance dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
